molecular formula C8H9N2+ B14657715 Pyridinium, 4-cyano-1-ethyl- CAS No. 45821-46-3

Pyridinium, 4-cyano-1-ethyl-

Cat. No.: B14657715
CAS No.: 45821-46-3
M. Wt: 133.17 g/mol
InChI Key: PQYVXRUPWMDYRR-UHFFFAOYSA-N
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Description

Pyridinium, 4-cyano-1-ethyl- is a derivative of pyridinium salts, which are well-known for their structural diversity and significant roles in various natural products and pharmaceuticals. This compound features a pyridinium ring with a cyano group at the 4-position and an ethyl group at the 1-position. Pyridinium salts, including Pyridinium, 4-cyano-1-ethyl-, are recognized for their applications in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-cyano-1-ethyl- typically involves the alkylation of pyridine with ethyl halides followed by the introduction of a cyano group at the 4-position. One common method includes the reaction of pyridine with ethyl bromide in the presence of a base to form 1-ethylpyridinium bromide. This intermediate is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 4-position .

Industrial Production Methods: Industrial production of Pyridinium, 4-cyano-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-cyano-1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridinium, 4-cyano-1-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 4-cyano-1-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ring play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or by acting as a competitive inhibitor .

Comparison with Similar Compounds

  • Pyridinium, 4-cyano-1-methyl-
  • Pyridinium, 4-cyano-1-propyl-
  • Pyridinium, 4-cyano-1-butyl-

Comparison: Pyridinium, 4-cyano-1-ethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a potent bioactive compound .

Properties

CAS No.

45821-46-3

Molecular Formula

C8H9N2+

Molecular Weight

133.17 g/mol

IUPAC Name

1-ethylpyridin-1-ium-4-carbonitrile

InChI

InChI=1S/C8H9N2/c1-2-10-5-3-8(7-9)4-6-10/h3-6H,2H2,1H3/q+1

InChI Key

PQYVXRUPWMDYRR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C=C1)C#N

Origin of Product

United States

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